molecular formula C12H23NO4 B12828945 tert-Butyl (R)-2-(3-hydroxypropyl)morpholine-4-carboxylate

tert-Butyl (R)-2-(3-hydroxypropyl)morpholine-4-carboxylate

Cat. No.: B12828945
M. Wt: 245.32 g/mol
InChI Key: KYMQUHWGJBYVCX-SNVBAGLBSA-N
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Description

tert-Butyl ®-2-(3-hydroxypropyl)morpholine-4-carboxylate is a chemical compound that belongs to the class of morpholine derivatives. It is characterized by the presence of a tert-butyl group, a hydroxypropyl group, and a morpholine ring. This compound is of interest in various fields of chemistry and biology due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl ®-2-(3-hydroxypropyl)morpholine-4-carboxylate typically involves the reaction of morpholine with tert-butyl chloroformate and 3-chloropropanol under basic conditions. The reaction proceeds through nucleophilic substitution, where the morpholine nitrogen attacks the carbonyl carbon of tert-butyl chloroformate, followed by the addition of 3-chloropropanol to form the final product.

Industrial Production Methods

In an industrial setting, the production of tert-Butyl ®-2-(3-hydroxypropyl)morpholine-4-carboxylate can be achieved using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl ®-2-(3-hydroxypropyl)morpholine-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group.

    Reduction: The carbonyl group can be reduced back to the hydroxypropyl group.

    Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Substitution reactions often require the presence of a strong base, such as sodium hydride, and an appropriate alkyl or aryl halide.

Major Products Formed

    Oxidation: The major product is the corresponding ketone or aldehyde.

    Reduction: The major product is the alcohol.

    Substitution: The major products are the substituted morpholine derivatives.

Scientific Research Applications

tert-Butyl ®-2-(3-hydroxypropyl)morpholine-4-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It serves as a probe to study the interactions of morpholine derivatives with biological macromolecules.

    Medicine: It is investigated for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl ®-2-(3-hydroxypropyl)morpholine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxypropyl group can form hydrogen bonds with target molecules, while the morpholine ring can participate in various non-covalent interactions. These interactions can modulate the activity of the target molecules, leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl ®-2-(3-hydroxypropyl)morpholine-4-carboxylate
  • tert-Butyl ®-2-(2-hydroxyethyl)morpholine-4-carboxylate
  • tert-Butyl ®-2-(4-hydroxybutyl)morpholine-4-carboxylate

Uniqueness

tert-Butyl ®-2-(3-hydroxypropyl)morpholine-4-carboxylate is unique due to the specific positioning of the hydroxypropyl group, which imparts distinct reactivity and interaction profiles compared to other similar compounds. This unique structure allows for specific applications in various fields of research and industry .

Properties

Molecular Formula

C12H23NO4

Molecular Weight

245.32 g/mol

IUPAC Name

tert-butyl (2R)-2-(3-hydroxypropyl)morpholine-4-carboxylate

InChI

InChI=1S/C12H23NO4/c1-12(2,3)17-11(15)13-6-8-16-10(9-13)5-4-7-14/h10,14H,4-9H2,1-3H3/t10-/m1/s1

InChI Key

KYMQUHWGJBYVCX-SNVBAGLBSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CCO[C@@H](C1)CCCO

Canonical SMILES

CC(C)(C)OC(=O)N1CCOC(C1)CCCO

Origin of Product

United States

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